Butanedioic acid, sulfo-, 1,4-bis(1-methylethyl) ester, sodium salt
Description
Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (CAS 2373-38-8) is a sulfosuccinate surfactant characterized by its branched 1,3-dimethylbutyl ester groups and sodium counterion. The compound’s structure combines a sulfonated succinic acid backbone with bulky alkyl chains, enhancing its amphiphilic properties. Key attributes include:
- Molecular Formula: C18H33NaO7S (exact molecular weight: 424.5 g/mol) .
- Solubility: High water solubility due to ionic sodium sulfonate group, making it effective in aqueous formulations .
- Applications: Widely used in coatings, adhesives, plastics (PE, PP, PS, ABS), and as a wetting agent in industrial cleaners .
- Regulatory Status: Approved under China’s GB9685-2008 for food-contact materials (e.g., plastics at ≤3.0% w/w) .
Properties
CAS No. |
23524-75-6 |
|---|---|
Molecular Formula |
C10H17NaO7S |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
sodium;1,4-dioxo-1,4-di(propan-2-yloxy)butane-2-sulfonate |
InChI |
InChI=1S/C10H18O7S.Na/c1-6(2)16-9(11)5-8(18(13,14)15)10(12)17-7(3)4;/h6-8H,5H2,1-4H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
JBTCOYCRDLIGPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfosuccinate Esters
Structural and Functional Differences
Regulatory and Industrial Adoption
- Food Contact : Only the target compound (CAS 2373-38-8) and dioctyl sulfosuccinate (CAS 577-11-7) are explicitly approved in food packaging (China and USP/EP standards, respectively) .
- Market Trends : Dioctyl sulfosuccinate dominates pharmaceutical and oil spill sectors (1.8M gallons used in Deepwater Horizon) , while the target compound is preferred in plastics and coatings due to regulatory compliance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing butanedioic acid, sulfo-, 1,4-bis(1-methylethyl) ester, sodium salt, and how is purity validated?
- Methodology : The compound is synthesized via esterification of sulfosuccinic acid with 1-methylethyl alcohol, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (60–80°C) to avoid hydrolysis of the ester groups. Purity validation requires:
- HPLC with UV detection (λ = 210 nm) to quantify residual reactants.
- FT-IR spectroscopy to confirm sulfonate (≈1040 cm⁻¹) and ester (≈1730 cm⁻¹) functional groups.
- Elemental analysis (C, H, S, Na) to verify stoichiometry .
Q. How does the molecular structure of this compound dictate its surfactant properties?
- Structure-Property Relationship :
- The sulfonate group (-SO₃⁻Na⁺) enhances hydrophilicity and water solubility, critical for reducing surface tension (≈30–40 mN/m).
- The 1,4-bis(1-methylethyl) ester groups contribute hydrophobicity, enabling micelle formation (critical micelle concentration ≈0.1–1 mM).
- Balanced amphiphilicity allows stabilization of oil-in-water emulsions, validated via dynamic light scattering (DLS) for micelle size (10–50 nm) and tensiometry for interfacial activity .
Q. What standardized protocols assess its environmental impact, particularly biodegradability?
- OECD 301F (Manometric Respirometry) measures aerobic biodegradation over 28 days, with ≥60% degradation indicating "readily biodegradable" status.
- Ecotoxicology : Follow OECD 201/202 for algal (72h-EC₅₀) and Daphnia magna (48h-EC₅₀) toxicity testing. Reported low toxicity (EC₅₀ > 100 mg/L) aligns with its use in eco-friendly formulations .
Advanced Research Questions
Q. How do alkyl chain modifications (e.g., 1-methylethyl vs. 2-ethylhexyl) alter micellization behavior?
- Comparative Analysis :
- Longer/branched chains (e.g., 2-ethylhexyl in Corexit 9500) reduce CMC (≈0.01 mM) but increase micelle stability (smaller polydispersity index).
- Shorter chains (1-methylethyl) raise CMC (≈0.5 mM) but enhance solubility in polar solvents.
- Techniques: Small-angle X-ray scattering (SAXS) for micelle morphology and isothermal titration calorimetry (ITC) for thermodynamic parameters .
Q. How can contradictions in biodegradation data across studies be resolved?
- Case Study : Discrepancies arise from varying test conditions (e.g., inoculum source, temperature).
- Meta-Analysis : Use QSAR models to normalize data, correlating chain length/logP with degradation rates.
- Advanced Analytics : Employ LC-MS/MS to track metabolite profiles (e.g., succinic acid derivatives) and confirm degradation pathways .
Q. What formulation challenges arise when using this compound in oil spill remediation studies?
- Dispersant Efficacy :
- Optimal performance requires a 1:10 compound-to-solvent ratio in hydrocarbon mixtures.
- Baffled Flask Test (BFT) evaluates effectiveness (≥50% dispersion efficiency at 20 ppm).
- Environmental trade-offs: High biodegradability reduces persistence but may increase bioaccumulation of toxic metabolites (e.g., sulfonated byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
